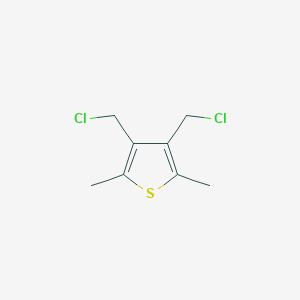

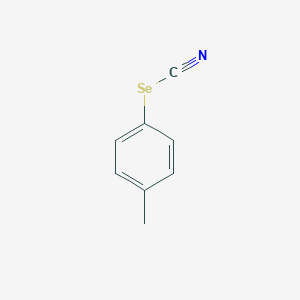

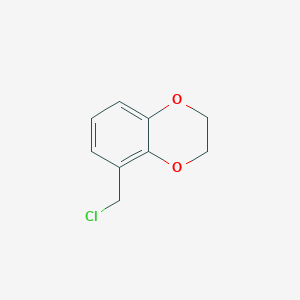

5-(氯甲基)-2,3-二氢-1,4-苯并二噁英

描述

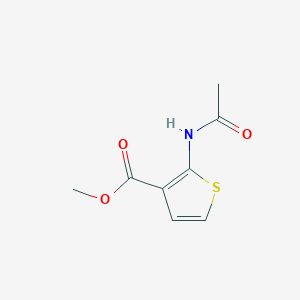

5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is a carbohydrate-derived platform molecule that is gaining traction as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) . It is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .

Synthesis Analysis

A novel method for the synthesis of 5-(chloromethyl)furfural (CMF) based on 3c-DES consisting ChCl, AlCl3⋅6H2O, and oxalic acid has been developed . The dependence on concentrated acid is eliminated, providing a green and efficient synthetic route for CMF production . CMF is typically prepared using a biphasic reaction system, in which a carbohydrate starting material is combined with aqueous hydrochloric acid and an organic solvent .Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is characterized by both inductive (electronegativity) effects and the ability of each substituent to engage in electron delocalization via the π system .Chemical Reactions Analysis

Spent aromatic waste-derived CMF was further converted to 5-(hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine are characterized by its stability, hydrophobicity, and high yield production under mild conditions .科学研究应用

抗菌和抗炎剂

研究表明,与 5-(氯甲基)-2,3-二氢-1,4-苯并二噁英在结构上相关的 2,3-二氢-1,4-苯并二噁英衍生物具有作为抗菌和抗炎剂的潜力。已证明这些化合物可抑制细菌生物膜并具有细胞毒性,这使得它们在治疗感染和炎症性疾病的新型治疗剂的开发中很有价值 (Abbasi et al., 2020) (Abbasi et al., 2017).

杀虫活性

已合成出含有苯并二噁英结构的化合物,发现它们具有显着的杀虫活性,表明在害虫控制和管理中具有潜在作用。这些物质已证明对普通粘虫等害虫有效,突出了它们在农业应用中的效用 (Sawada et al., 2003).

单胺氧化酶抑制

与 5-(氯甲基)-2,3-二氢-1,4-苯并二噁英密切相关的苯并二噁烷衍生物已被评估为单胺氧化酶 (MAO),特别是 MAO-B 的抑制剂。由于这些抑制剂的选择性抑制作用和潜在的治疗益处,它们在治疗帕金森病等神经系统疾病中引起人们的兴趣 (Engelbrecht et al., 2015).

认知增强特性

研究已经确定了某些苯并二噁烷氧二唑酮化合物,其结构与 5-(氯甲基)-2,3-二氢-1,4-苯并二噁英相似,它们对血清素受体表现出高亲和力并表现出有效的认知增强特性。这些发现表明在治疗认知障碍和痴呆症方面具有潜在应用 (Moser et al., 2002).

作用机制

安全和危害

未来方向

The future direction of 5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine is promising. It is a versatile chemical which has similar functionality to HMF and in some aspects, shows better properties than HMF . It has been used as a base chemical in the production of biofuels, agrochemical, and pharmaceutical products . This study opens new avenues for the preparation of CMF .

属性

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHTLXQUSTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。